As-358

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

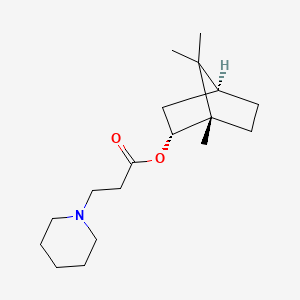

C18H31NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate |

InChI |

InChI=1S/C18H31NO2/c1-17(2)14-7-9-18(17,3)15(13-14)21-16(20)8-12-19-10-5-4-6-11-19/h14-15H,4-13H2,1-3H3/t14-,15+,18+/m0/s1 |

InChI Key |

BMTQTMGZNRLSQL-HDMKZQKVSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)CCN3CCCCC3 |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)CCN3CCCCC3)C)C |

Origin of Product |

United States |

Foundational & Exploratory

TOS-358: A Technical Overview of a Novel Covalent PI3K-alpha Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOS-358 is an investigational, orally bioavailable small molecule that acts as a potent and selective covalent inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] Developed by Totus Medicines, TOS-358 is currently in Phase 1/1b clinical trials for the treatment of solid tumors harboring PIK3CA mutations.[4][5][6] This document provides a detailed technical overview of the preclinical data available for TOS-358, focusing on its binding affinity, mechanism of action, and its effects on the PI3K/Akt/mTOR signaling pathway.

The development of PI3Kα inhibitors has been a significant focus in oncology, as mutations in the PIK3CA gene are among the most common oncogenic drivers in solid tumors.[2] However, the therapeutic window of previous PI3Kα inhibitors has been limited by off-target effects and dose-limiting toxicities, such as hyperglycemia.[7][8] TOS-358 was designed to overcome these limitations through its covalent and highly selective mode of action, offering the potential for a more durable and profound inhibition of the PI3Kα pathway with an improved safety profile.[7][9]

Binding Affinity and Selectivity

TOS-358 demonstrates potent inhibitory activity against both wild-type and mutant forms of PI3Kα. The inhibitor has been characterized by its half-maximal inhibitory concentration (IC50), a measure of its potency.

| Target | IC50 (nM) |

| Wild-Type PI3Kα | 2.2[1] |

| H1047R Mutant PI3Kα | 4.1[1] |

Preclinical data indicates that TOS-358 is highly selective for the alpha isoform of PI3K over other isoforms (β, δ, γ).[1] This high selectivity is attributed to its covalent binding mechanism, which targets a unique cysteine residue within the active site of PI3Kα. This specific interaction is a key differentiator from many non-covalent inhibitors and is believed to contribute to its favorable safety profile, particularly the lack of significant hyperglycemia observed in preclinical models.[7][9] While a detailed quantitative selectivity profile across all PI3K isoforms is not yet publicly available, the compound is described as having a "clean kinome profile."[1]

Mechanism of Action: Covalent Inhibition

TOS-358 is a covalent and irreversible inhibitor of PI3Kα.[1][2] This mechanism involves the formation of a stable, covalent bond with a specific cysteine residue in the ATP-binding pocket of the PI3Kα enzyme. This irreversible binding leads to a sustained and durable inhibition of the kinase's activity.

The covalent nature of TOS-358's interaction with PI3Kα offers several potential advantages over non-covalent inhibitors:

-

Prolonged Target Engagement: The irreversible binding can lead to a longer duration of action, potentially requiring less frequent dosing.

-

Increased Potency: By forming a covalent bond, the inhibitor can achieve a higher degree of target inactivation.

-

Overcoming Resistance: Covalent inhibition may be less susceptible to certain resistance mechanisms that can affect reversible inhibitors.

Impact on PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, mutations in PIK3CA lead to the constitutive activation of this pathway, driving tumor progression. By inhibiting PI3Kα, TOS-358 effectively blocks the downstream signaling of this pathway.

Preclinical studies have shown that TOS-358 leads to a potent and durable inhibition of phosphorylated AKT (p-AKT) at the Ser473 residue, a key downstream marker of PI3K pathway activation.[1] This sustained inhibition of p-AKT is crucial for the anti-proliferative effects of the drug.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of intervention for TOS-358.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of TOS-358.

Experimental Protocols

While specific, detailed protocols for the assays used in the preclinical evaluation of TOS-358 have not been fully disclosed in publicly available documents, the following sections describe representative methodologies commonly employed for the assessment of PI3K inhibitors.

In Vitro PI3Kα Kinase Assay (Representative Protocol)

This type of assay is used to determine the IC50 value of an inhibitor against the purified PI3Kα enzyme. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human PI3Kα (wild-type or mutant)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate

-

TOS-358 at various concentrations

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, PI3Kα enzyme, and the PIP2 substrate.

-

Add serial dilutions of TOS-358 to the reaction mixture in a 384-well plate.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

The luminescence signal is measured using a microplate reader.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Downstream Signaling (Representative Protocol)

This method is used to assess the effect of TOS-358 on the phosphorylation status of key downstream proteins in the PI3K pathway, such as Akt, in cancer cell lines.

Materials:

-

Cancer cell line with a PIK3CA mutation

-

Cell culture medium and supplements

-

TOS-358 at various concentrations

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of TOS-358 for a specified duration.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Pharmacodynamic Assay for Target Engagement

Totus Medicines has developed a proprietary, fit-for-purpose pharmacodynamic assay to directly measure the target occupancy of TOS-358 in both in vitro and in vivo settings. This assay allows for the quantification of both the TOS-358-bound (occupied) and the unbound (total) PI3Kα protein in various sample types. The data from this assay has shown a direct correlation between target engagement and the inhibition of downstream pathway markers like phospho-AKT and phospho-S6.[10] The detailed protocol for this specific assay is not publicly available.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a novel PI3Kα inhibitor like TOS-358.

Caption: A generalized experimental workflow for the preclinical evaluation of TOS-358.

Conclusion

TOS-358 is a promising, next-generation PI3Kα inhibitor that leverages a covalent mechanism of action to achieve potent and selective inhibition of its target. The preclinical data suggest that this approach may translate into a more durable clinical response and an improved safety profile compared to existing non-covalent inhibitors. The ongoing clinical trials will be crucial in determining the therapeutic potential of TOS-358 in patients with PIK3CA-mutated solid tumors.[4][5] Further publication of detailed preclinical and clinical data will provide a more comprehensive understanding of its pharmacological profile.

References

- 1. TOS-358 demonstrates efficacy in wild-type and mutant PI3Kα cancer models | BioWorld [bioworld.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Facebook [cancer.gov]

- 4. Totus Medicines Announces Presentations at the Upcoming American Association for Cancer Research (AACR) Annual Meeting [prnewswire.com]

- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 6. A Study to Evaluate the Safety and Tolerability of the Covalent Phosphoinositide-3-Kinase (PI3K)-alpha Inhibitor, TOS-358, in Adult Subjects with Select Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 7. Totus Medicines Announces Presentations at the Upcoming American Association for Cancer Research (AACR) Annual Meeting - BioSpace [biospace.com]

- 8. targetedonc.com [targetedonc.com]

- 9. Totus eyes path to eventual accelerated approval after Phase I cancer trial launch [clinicaltrialsarena.com]

- 10. d1anbfvtokgtw.cloudfront.net [d1anbfvtokgtw.cloudfront.net]

An In-depth Technical Guide to the Covalent Inhibition Mechanism of TOS-358

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of the phosphatidylinositol 3-kinase (PI3Kα). Developed by Totus Medicines, TOS-358 is engineered to overcome the limitations of previous PI3Kα inhibitors by achieving profound, durable, and selective inhibition of both wild-type and mutant forms of the enzyme. This enhanced target engagement translates to superior preclinical efficacy and a promising safety profile, positioning TOS-358 as a potential cornerstone therapy for a multitude of solid tumors harboring PIK3CA mutations. This guide provides a comprehensive overview of the covalent inhibition mechanism of TOS-358, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction: The Rationale for Targeting PI3Kα

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, frequently driven by activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a well-established oncogenic driver in a significant percentage of human cancers, including breast, colorectal, and lung cancers.[1][4][5] Consequently, PI3Kα represents a highly validated and compelling target for anticancer therapy.

However, the clinical utility of first-generation PI3Kα inhibitors has been hampered by off-target toxicities (such as hyperglycemia), incomplete target inhibition, and the rapid emergence of resistance.[1][3] These challenges underscore the need for novel therapeutic agents with improved specificity, more sustained target engagement, and a wider therapeutic window. TOS-358 was designed to address this unmet need through a covalent mechanism of action.

The Covalent Inhibition Mechanism of TOS-358

TOS-358's distinct therapeutic profile stems from its ability to form a permanent, covalent bond with its target, PI3Kα. Unlike non-covalent inhibitors that bind reversibly, this irreversible interaction leads to a profound and durable inactivation of the enzyme's catalytic activity.[1]

Molecular Target and Binding Site

TOS-358 selectively targets a unique cysteine residue located within the ATP-binding pocket of the p110α subunit of PI3Kα. The specific residue number has not been consistently disclosed in publicly available documents, but its unique presence in the alpha isoform is the basis for the drug's high selectivity. This covalent interaction effectively and irreversibly blocks ATP from binding, thereby shutting down the kinase function of PI3Kα. This specificity for PI3Kα over other PI3K isoforms is believed to contribute to its favorable safety profile, particularly the reduced incidence of hyperglycemia observed in preclinical models.[4]

Signaling Pathway Inhibition

By covalently inhibiting PI3Kα, TOS-358 blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels prevents the activation of downstream effectors, most notably the serine/threonine kinase Akt. This leads to the deactivation of the entire PI3K/Akt/mTOR signaling cascade, ultimately resulting in the inhibition of tumor cell growth and proliferation, and the induction of apoptosis.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for TOS-358 from preclinical and clinical investigations.

Table 1: Preclinical In Vitro Activity

| Parameter | Target | Value | Reference |

| IC50 | Wild-Type PI3Kα | 2.2 nM | [6] |

| IC50 | Mutant PI3Kα (H1047R) | 4.1 nM | [6] |

Table 2: Preclinical In Vivo Efficacy

| Model Type | Number of Models | Key Finding | Reference |

| PDX and CDX | > 30 | Superior efficacy compared to non-covalent inhibitors | [4] |

| Animal Models | Mice, Rats, Dogs | No significant hyperglycemia at efficacious doses | [4] |

| Preclinical Studies | N/A | Durable, near 100% inhibition of PI3Kα activity | [4] |

Table 3: Phase 1 Clinical Trial (NCT05683418) Preliminary Data

| Parameter | Finding | Reference |

| Target Engagement | 95% at low doses | [7] |

| Clinical Activity | Unconfirmed complete response | [7] |

| Safety | No grade 3/4 toxicities at low doses | [7] |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of TOS-358.

In Vitro PI3Kα Inhibition Assay (Hypothetical Protocol)

This protocol is based on standard biochemical assays for PI3K inhibitors.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

-

Dilute recombinant human PI3Kα (p110α/p85α) to the desired concentration in reaction buffer.

-

Prepare a stock solution of the lipid substrate (e.g., PIP2) in an appropriate solvent.

-

Prepare a stock solution of ATP.

-

Serially dilute TOS-358 in DMSO to create a range of concentrations.

-

-

Assay Procedure:

-

Add a small volume of the diluted TOS-358 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the PI3Kα enzyme to each well and incubate for a predetermined time to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.

-

Allow the reaction to proceed for a specified time at room temperature.

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of ADP produced using a commercially available detection system (e.g., ADP-Glo™).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of TOS-358 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the TOS-358 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Pharmacodynamic (PD) Assay for Target Engagement

This protocol is based on the described method for measuring TOS-358 target occupancy in peripheral blood mononuclear cells (PBMCs).

References

In Vitro Profile of TOS-358: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOS-358 is an investigational, orally bioavailable small molecule that acts as a covalent inhibitor of the alpha isoform of the phosphatidylinositol 3-kinase (PI3Kα).[1] Developed by Totus Medicines, TOS-358 is engineered to irreversibly bind to both wild-type and mutant forms of PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2] Preclinical data suggest that TOS-358's covalent mechanism of action leads to a profound and durable inhibition of PI3Kα activity, offering potential advantages over non-covalent inhibitors in terms of sustained target engagement and efficacy.[3] This technical guide summarizes the available in vitro data for TOS-358, including its biochemical potency, effects on downstream signaling, and impact on cancer cell proliferation.

Biochemical Activity and Potency

TOS-358 has been characterized as a potent and selective inhibitor of PI3Kα. In vitro enzymatic assays have demonstrated its ability to inhibit both wild-type (WT) and a common mutant form (H1047R) of the PI3Kα enzyme at nanomolar concentrations.

| Target | IC50 (nM) | Assay Type | Reference |

| Wild-Type PI3Kα | 2.2 | Enzymatic Assay | [4] |

| Mutant PI3Kα (H1047R) | 4.1 | Enzymatic Assay | [4] |

Mechanism of Action and Signaling Pathway

TOS-358 exerts its effects by targeting a critical node in the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a hallmark of many human cancers.[1]

By covalently binding to PI3Kα, TOS-358 irreversibly inactivates the enzyme, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the downstream activation of Akt and mTOR, leading to the inhibition of tumor cell growth and survival.[2]

In Vitro Efficacy in Cancer Models

Preclinical studies have demonstrated the anti-proliferative activity of TOS-358 in a variety of cancer cell lines and patient-derived xenograft (PDX) models. These studies have highlighted its superior efficacy compared to non-covalent PI3Kα inhibitors like alpelisib and GDC-0077.[3] The covalent binding of TOS-358 is thought to result in a more durable inhibition of the PI3K/Akt pathway, which is crucial for overcoming feedback and reactivation mechanisms that can limit the effectiveness of reversible inhibitors.[3]

Experimental Protocols

While specific, detailed step-by-step protocols for the in vitro studies of TOS-358 are not publicly available in full-text publications, the following outlines the general methodologies employed based on conference abstracts and press releases.

PI3Kα Enzyme Activity Assay

-

Objective: To determine the direct inhibitory effect of TOS-358 on the enzymatic activity of both wild-type and mutant PI3Kα.

-

General Method: These assays typically involve incubating the recombinant PI3Kα enzyme with its substrate (PIP2) and ATP in the presence of varying concentrations of the inhibitor. The production of PIP3 is then quantified, often using methods like ADP-Glo or TR-FRET, to determine the IC50 value of the compound.

Cell Proliferation and Viability Assays

-

Objective: To assess the impact of TOS-358 on the growth and viability of cancer cell lines.

-

General Methods Mentioned:

-

CCK-8 (Cell Counting Kit-8) Assay: This colorimetric assay measures the number of viable cells by utilizing a tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product.

-

Colony Formation Assay: This assay evaluates the long-term proliferative potential of single cells by assessing their ability to form colonies over several days of treatment with the compound.

-

Western Blotting for Pathway Analysis

-

Objective: To investigate the effect of TOS-358 on the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway.

-

General Method: Cancer cells are treated with TOS-358 for a specified duration. Subsequently, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated forms of proteins such as Akt (at Ser473) and S6 ribosomal protein. The levels of these phosphoproteins are then compared to total protein levels and untreated controls to assess pathway inhibition.

Conclusion

The available in vitro data for TOS-358 demonstrate its potential as a potent and selective covalent inhibitor of PI3Kα. Its ability to irreversibly bind to both wild-type and mutant forms of the enzyme translates to durable inhibition of the PI3K/Akt/mTOR signaling pathway and robust anti-proliferative effects in cancer cell models. These preclinical findings have supported the advancement of TOS-358 into clinical development, with an ongoing Phase 1/1b clinical trial (NCT05683418) in patients with solid tumors harboring PIK3CA mutations.[5] Further publication of detailed experimental methodologies from these foundational in vitro studies will be valuable for the scientific community.

References

- 1. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abstract-1954-development-of-highly-potent-covalent-and-selective-inhibitors-to-target-pi3k-in-cancer - Ask this paper | Bohrium [bohrium.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. event.eortc.org [event.eortc.org]

The Selective Advantage: A Technical Overview of TOS-358, a Covalent PIK3CA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway, frequently driven by mutations in the PIK3CA gene encoding the p110α catalytic subunit, is a hallmark of numerous human cancers.[1] TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of PI3Kα, including both wild-type and mutant forms of the enzyme.[2][3] Its unique mechanism of action, involving the formation of an irreversible covalent bond with a unique cysteine residue in the active site of PI3Kα, allows for potent, sustained, and highly selective inhibition of the target.[3] This high selectivity is believed to contribute to a favorable safety profile, notably avoiding the significant hyperglycemia often associated with less specific PI3K inhibitors.[2] Preclinical studies have demonstrated superior efficacy of TOS-358 in various cancer models compared to reversible inhibitors.[2][3] Furthermore, a recently completed Phase 1 dose-escalation study has shown promising results, with high levels of target engagement and a favorable safety profile in patients with solid tumors harboring PIK3CA mutations.[4][5][6] This technical guide provides an in-depth overview of the preclinical data supporting the PIK3CA mutant selectivity of TOS-358, detailed methodologies for key experiments, and a visualization of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data available for TOS-358, highlighting its potency against wild-type and mutant PIK3CA, and its isoform selectivity.

| Enzyme | IC50 (nM) | Reference |

| Wild-Type PI3Kα | 2.2 | [3] |

| H1047R Mutant PI3Kα | 4.1 | [3] |

| Table 1: Biochemical Potency of TOS-358. IC50 values represent the concentration of TOS-358 required to inhibit 50% of the enzymatic activity of wild-type and the common H1047R mutant of PI3Kα. |

| Parameter | Result | Reference |

| PI3K Isoform Selectivity | Highly selective for PI3Kα over other isoforms | [3] |

| Kinome Profile | Clean kinome profile | [3] |

| Table 2: Selectivity Profile of TOS-358. While specific quantitative data from a full kinase panel are not publicly available, preclinical data indicates high selectivity for the PI3Kα isoform. |

| Parameter | Observation | Dose | Reference | |---|---|---| | Target Engagement | 95% saturating target engagement | Low doses (e.g., 5 mg BID) |[5][6] | | Clinical Activity | Initial signs of clinical activity, including an unconfirmed complete response | Not specified |[5][6] | | Safety | No grade 3/4 toxicities | At several low dose levels |[5][6] | Table 3: Summary of Phase 1 Clinical Trial Results. Data from the dose-escalation portion of the Phase 1 study in patients with select solid tumors.

Signaling Pathway and Mechanism of Action

TOS-358 exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates the canonical pathway and the point of intervention by TOS-358.

Experimental Protocols

Detailed experimental protocols for the characterization of TOS-358 are not publicly available. However, the following sections describe representative methodologies for the key assays used to evaluate the potency and selectivity of covalent PI3Kα inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of PI3Kα by measuring the amount of ADP produced during the phosphorylation of its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

Materials:

-

Recombinant human PI3Kα (wild-type or mutant, e.g., H1047R)

-

Lipid substrate (e.g., PI:PS vesicles)

-

ATP

-

TOS-358 (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., 384-well low volume)

-

Luminometer

Procedure:

-

Prepare serial dilutions of TOS-358 in a suitable buffer (e.g., containing DMSO).

-

In a 384-well plate, add the test compound or vehicle control.

-

Add a mixture of the PI3Kα enzyme and lipid substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of TOS-358 and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of TOS-358 on the proliferation and viability of cancer cell lines harboring PIK3CA mutations.

Materials:

-

PIK3CA-mutant cancer cell line (e.g., MCF-7, T47D)

-

Cell culture medium and supplements

-

TOS-358 (or other test compounds)

-

96-well cell culture plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of TOS-358 or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

For MTT assay:

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

For CellTiter-Glo® assay:

-

Add the CellTiter-Glo® reagent to each well.

-

Mix to induce cell lysis and generate a luminescent signal.

-

Measure the luminescence.

-

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phospho-Akt

This assay is used to assess the inhibition of the PI3K signaling pathway in cells by measuring the phosphorylation of a key downstream effector, Akt.

Materials:

-

PIK3CA-mutant cancer cell line

-

Cell culture medium and supplements

-

TOS-358 (or other test compounds)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting transfer system

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-loading control e.g., β-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cells and treat them with various concentrations of TOS-358 for a defined time.

-

Lyse the cells and collect the protein extracts.

-

Quantify the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Block the membrane and probe with the primary antibody against phospho-Akt.

-

Wash and probe with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total Akt and a loading control to ensure equal protein loading.

Preclinical Xenograft Models

TOS-358 has demonstrated superior efficacy in over 30 different patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of PIK3CA-mutant cancers.[2] While specific data on the individual models, dosing regimens, and tumor growth inhibition are not publicly available, the general experimental design for such studies is outlined below.

General Protocol:

-

Model Establishment:

-

CDX Models: Human cancer cell lines with known PIK3CA mutations are injected subcutaneously into immunocompromised mice.

-

PDX Models: Tumor fragments from patients with PIK3CA-mutant cancers are surgically implanted into immunocompromised mice.

-

-

Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

Treatment Administration: TOS-358 is administered orally at various doses and schedules (e.g., once or twice daily). A vehicle control is administered to the control group.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of TOS-358.

Conclusion

TOS-358 is a highly potent and selective covalent inhibitor of both wild-type and mutant PI3Kα. Its unique mechanism of action leads to sustained target inhibition, which has translated into superior preclinical efficacy and promising early clinical results. The favorable safety profile, particularly the lack of significant hyperglycemia, suggests a potential for a wider therapeutic window compared to other PI3K inhibitors. As further clinical data becomes available from the ongoing expansion trials, the full therapeutic potential of TOS-358 in the treatment of PIK3CA-mutant solid tumors will be more clearly defined. The methodologies and data presented in this guide provide a comprehensive overview of the preclinical characterization of this promising new therapeutic agent.

References

- 1. TOS-358 | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. targetedonc.com [targetedonc.com]

- 3. TOS-358 demonstrates efficacy in wild-type and mutant PI3Kα cancer models | BioWorld [bioworld.com]

- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 5. trialstat.com [trialstat.com]

- 6. Totus Medicines Announces Successful Completion of a Phase [globenewswire.com]

Pharmacokinetics of TOS-358 in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOS-358 is an investigational, orally bioavailable small molecule that acts as a covalent inhibitor of the alpha isoform of the phosphoinositide 3-kinase (PI3Kα) catalytic subunit.[1] Developed by Totus Medicines, TOS-358 is engineered to selectively target and irreversibly bind to both wild-type and mutated forms of PI3Kα, leading to profound and sustained inhibition of the PI3K/Akt/mTOR signaling pathway.[1] Dysregulation of this pathway is a frequent driver in various solid tumors, making PI3Kα a compelling target for anticancer therapies. Preclinical studies have positioned TOS-358 as a promising candidate with a potentially superior efficacy and safety profile compared to non-covalent PI3Kα inhibitors.[2][3] This technical guide provides a comprehensive overview of the publicly available information on the pharmacokinetics of TOS-358 in animal models, including its mechanism of action, qualitative summaries of preclinical studies, and relevant signaling pathways.

Mechanism of Action and Signaling Pathway

TOS-358 covalently binds to the PI3Kα enzyme, which is a key component of the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By forming a covalent bond, TOS-358 achieves durable and near-complete inhibition of PI3Kα activity.[2][3] This sustained target engagement is believed to overcome the rapid pathway reactivation that can limit the efficacy of reversible inhibitors.[4]

Preclinical Pharmacokinetics in Animal Models

While specific quantitative pharmacokinetic parameters for TOS-358 are not publicly available, preclinical studies have been conducted in multiple animal models, including mice, rats, and dogs.[2][3] These studies have been crucial in establishing the safety and efficacy profile of the compound, leading to its advancement into clinical trials.[2]

Data Presentation

Detailed quantitative pharmacokinetic data from preclinical studies of TOS-358 have not been disclosed in the public domain. The following tables are structured to present such data once it becomes available.

Table 1: Single-Dose Pharmacokinetic Parameters of TOS-358 in Mice

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | Bioavailability (%) |

|---|---|---|---|---|---|---|

| Data not publicly available | Oral | N/A | N/A | N/A | N/A | N/A |

| Data not publicly available | IV | N/A | N/A | N/A | N/A | N/A |

Table 2: Single-Dose Pharmacokinetic Parameters of TOS-358 in Rats

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | Bioavailability (%) |

|---|---|---|---|---|---|---|

| Data not publicly available | Oral | N/A | N/A | N/A | N/A | N/A |

| Data not publicly available | IV | N/A | N/A | N/A | N/A | N/A |

Table 3: Single-Dose Pharmacokinetic Parameters of TOS-358 in Dogs

| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | Bioavailability (%) |

|---|---|---|---|---|---|---|

| Data not publicly available | Oral | N/A | N/A | N/A | N/A | N/A |

| Data not publicly available | IV | N/A | N/A | N/A | N/A | N/A |

Qualitative Summary of Animal Studies

Preclinical evaluation of TOS-358 in various animal models has demonstrated:

-

Superior Efficacy: In over 30 patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of cancers with PI3Kα mutations, TOS-358 showed significantly greater tumor growth inhibition compared to non-covalent PI3Kα inhibitors.[4]

-

Favorable Safety Profile: A key finding from studies in mice, rats, and dogs is that TOS-358 does not induce significant hyperglycemia at efficacious doses.[2][3] This is a notable advantage over other PI3K inhibitors where hyperglycemia can be a dose-limiting toxicity.[2]

-

Durable Target Inhibition: The covalent mechanism of action of TOS-358 leads to sustained and near-complete inhibition of the PI3K/Akt pathway, which is believed to be critical for its potent anti-tumor activity.[2][4]

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of TOS-358 have not been publicly disclosed. However, a general workflow for such studies is outlined below.

A typical preclinical pharmacokinetic study would involve the following key steps:

-

Animal Models: Selection of appropriate animal species (e.g., mice, rats, dogs) and strains.

-

Drug Formulation and Administration: Preparation of TOS-358 in a suitable vehicle for the intended route of administration (oral and intravenous).

-

Dosing: Administration of single or multiple doses of TOS-358 to the animal models.

-

Sample Collection: Timed collection of biological samples, typically blood (plasma or serum), over a specified period.

-

Bioanalysis: Quantification of TOS-358 concentrations in the collected samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using specialized software.

-

Data Interpretation: Evaluation of the pharmacokinetic profile to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

Conclusion

TOS-358 is a promising covalent inhibitor of PI3Kα with a compelling preclinical profile. While detailed quantitative pharmacokinetic data and specific experimental protocols from animal studies are not yet in the public domain, the available information highlights its potent and durable inhibition of the PI3K/Akt/mTOR pathway, superior anti-tumor efficacy in various cancer models, and a favorable safety profile, particularly concerning hyperglycemia. As TOS-358 progresses through clinical development, further details regarding its pharmacokinetic properties are anticipated to be released, which will provide a more complete understanding of its clinical potential.

References

Methodological & Application

Application Notes and Protocols for TOS-358 in Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation, often through mutations in the PIK3CA gene, is a hallmark of many solid tumors.[3][4] PIK3CA is one of the most frequently mutated oncogenes, with mutations occurring in approximately 15% of all cancers.[1]

TOS-358 is designed to selectively and irreversibly bind to both wild-type and mutant forms of PI3Kα, leading to potent, deep, and durable inhibition of its kinase activity.[2][3][5] This covalent mechanism of action is intended to provide a more sustained target engagement compared to reversible inhibitors, potentially leading to improved anti-tumor efficacy and a wider therapeutic window.[3] Preclinical studies have demonstrated the superior efficacy of TOS-358 in comparison to reversible PI3Kα inhibitors across a wide range of cancer models, without inducing significant hyperglycemia, a common dose-limiting toxicity of other drugs in this class.[1][2]

Currently, TOS-358 is being evaluated in a Phase 1/1b clinical trial (NCT05683418) for the treatment of patients with advanced solid tumors harboring PIK3CA mutations.[1][6] These application notes provide a summary of the available data on TOS-358 and outline representative protocols for its investigation in a research setting.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of TOS-358.

Table 1: Preclinical In Vitro Activity of TOS-358

| Parameter | Value | Target | Notes |

| IC50 (Wild-Type PI3Kα) | 2.2 nM | PI3Kα | Biochemical assay. |

| IC50 (Mutant PI3Kα H1047R) | 4.1 nM | PI3Kα | Biochemical assay. |

| Target Inhibition | Durable near 100% | PI3Kα activity | Demonstrated in preclinical studies.[1] |

Table 2: Preclinical In Vivo and Safety Profile of TOS-358

| Finding | Observation | Animal Models | Comparison |

| Anti-tumor Efficacy | Superior efficacy | Over 30 different PDX and CDX mutant PI3Kα dependent cancer models | Compared to ATP-competitive and allosteric reversible PI3Kα inhibitors.[1] |

| Hyperglycemia | Did not induce significant hyperglycemia | Mice, rats, and dogs | At efficacious dose levels, unlike reversible PI3Kα inhibitors.[1][2] |

Table 3: Clinical Trial (NCT05683418) Overview

| Parameter | Description |

| Phase | 1/1b |

| Title | A Study to Evaluate the Safety and Tolerability of TOS-358 in Adults With Select Solid Tumors[7] |

| Status | Recruiting |

| Estimated Enrollment | 241 participants[1] |

| Study Design | Part 1: Dose Escalation (3+3 design) to determine MTD and RP2D. Part 2: Dose Expansion in tumor-specific cohorts.[1][6] |

| Intervention | Oral TOS-358, once daily (QD) or twice daily (BID)[1][6] |

| Primary Outcomes | Maximum Tolerated Dose (MTD), Recommended Phase 2 Dose (RP2D), Incidence of Adverse Events[6] |

| Key Eligibility Criteria | Adults with histologically confirmed solid tumors with known PIK3CA mutations or amplifications. No prior treatment with PI3K, AKT, or mTOR inhibitors (with exceptions for breast cancer patients).[1][6] |

| Target Engagement | Achieved 95% target engagement at low doses in the Phase 1 study.[8] |

| Early Clinical Activity | Showed early signs of clinical activity with no high-grade toxicities at low doses.[8] |

Signaling Pathway

TOS-358 targets the PI3Kα enzyme, a key component of the PI3K/AKT/mTOR signaling pathway. Upon activation by upstream receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and promotion of cell growth, proliferation, survival, and metabolism. In cancers with activating PIK3CA mutations, this pathway is constitutively active, driving tumorigenesis. TOS-358 covalently binds to PI3Kα, blocking the production of PIP3 and thereby inhibiting the entire downstream signaling cascade.

Experimental Protocols

The following are representative protocols for the preclinical evaluation of TOS-358. These are generalized methodologies and should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vitro Cell Proliferation Assay

Objective: To determine the effect of TOS-358 on the proliferation of solid tumor cell lines with and without PIK3CA mutations.

Materials:

-

PIK3CA-mutant and wild-type solid tumor cell lines (e.g., MCF-7, T47D, HCT116)

-

Complete cell culture medium

-

TOS-358 (dissolved in DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or similar)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of TOS-358 in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO vehicle control.

-

Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of TOS-358 or vehicle control.

-

Incubate the plates for 72 hours (or an empirically determined optimal time).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition

Objective: To assess the inhibitory effect of TOS-358 on the phosphorylation of downstream effectors of PI3Kα, such as AKT.

Materials:

-

PIK3CA-mutant solid tumor cell line

-

TOS-358 (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of TOS-358 or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify lysates by centrifugation and determine the protein concentration.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Quantify band intensities to determine the relative levels of phosphorylated and total proteins.

Protocol 3: In Vivo Xenograft Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of TOS-358 in a mouse xenograft model of a PIK3CA-mutant solid tumor.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

PIK3CA-mutant solid tumor cell line

-

Matrigel (optional)

-

TOS-358 formulation for oral gavage

-

Vehicle control for oral gavage

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously implant tumor cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer TOS-358 (at various dose levels) or vehicle control orally (e.g., once or twice daily) for a specified duration (e.g., 21-28 days).

-

Measure tumor volume with calipers and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).

-

Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

TOS-358 is a promising, highly selective covalent inhibitor of PI3Kα with a compelling preclinical profile demonstrating potent anti-tumor activity and a favorable safety profile. The ongoing Phase 1/1b clinical trial will provide crucial data on its safety and efficacy in patients with PIK3CA-mutated solid tumors. The protocols outlined in these application notes provide a framework for researchers to further investigate the mechanism and therapeutic potential of TOS-358 in various preclinical models of cancer. As more data becomes available, these notes will be updated to reflect the latest findings in the field.

References

- 1. Mouse Models for Exploring the Biological Consequences and Clinical Significance of PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. mdpi.com [mdpi.com]

- 4. PIK3CA mutations in human solid tumors: Role in sensitivity to various therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trial.medpath.com [trial.medpath.com]

- 6. ascopubs.org [ascopubs.org]

- 7. Totus Medicines Announces Presentations at the Upcoming American Association for Cancer Research (AACR) Annual Meeting - BioSpace [biospace.com]

- 8. ascopubs.org [ascopubs.org]

Application Notes and Protocols: Evaluation of TOS-358 in Pancreatic Cancer Cell Lines

For Research Use Only

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. A significant number of pancreatic cancers exhibit dysregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, making it a key target for novel therapies.[1][2][3][4] TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the PI3Kα catalytic subunit (PIK3CA).[5][6] It is designed to selectively and irreversibly bind to both wild-type and mutant forms of PI3Kα, leading to potent and sustained inhibition of the PI3K/Akt/mTOR pathway.[1][2] This targeted approach aims to induce apoptosis and inhibit the growth of cancer cells expressing PIK3CA.[2] Preclinical studies in various cancer models have demonstrated the superior efficacy of TOS-358 compared to reversible PI3Kα inhibitors.[5] These application notes provide detailed protocols for evaluating the in vitro efficacy of TOS-358 in pancreatic cancer cell lines.

PI3K/Akt/mTOR Signaling Pathway in Pancreatic Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] In pancreatic cancer, this pathway is often constitutively activated due to mutations in upstream regulators like KRAS or alterations in PIK3CA itself.[7] Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. Activated Akt proceeds to phosphorylate a multitude of substrates, including mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating S6K and 4E-BP1.[7] By covalently inhibiting PI3Kα, TOS-358 aims to block this entire downstream signaling cascade, thereby impeding tumor cell survival and proliferation.

Quantitative Data Summary

The following tables present representative data on the in vitro effects of TOS-358 on common pancreatic cancer cell lines.

Table 1: Cell Viability (IC50) of TOS-358 in Pancreatic Cancer Cell Lines

| Cell Line | PIK3CA Status | IC50 (nM) after 72h |

| PANC-1 | Wild-Type | 25.8 |

| Mia PaCa-2 | Wild-Type | 35.2 |

| AsPC-1 | Wild-Type | 42.1 |

| BxPC-3 | Wild-Type | 55.6 |

| KPC (murine) | Wild-Type | 30.5 |

Table 2: Apoptosis Induction by TOS-358 in PANC-1 Cells (48h treatment)

| Treatment Concentration | % Apoptotic Cells (Annexin V+) |

| Vehicle Control (0.1% DMSO) | 5.2 ± 1.1 |

| 10 nM TOS-358 | 15.8 ± 2.5 |

| 25 nM TOS-358 | 38.6 ± 4.2 |

| 50 nM TOS-358 | 62.3 ± 5.9 |

Table 3: Inhibition of PI3K Pathway Phosphorylation by TOS-358 in PANC-1 Cells (24h treatment)

| Treatment Concentration | p-Akt (Ser473) / Total Akt (Relative Density) | p-S6K (Thr389) / Total S6K (Relative Density) |

| Vehicle Control (0.1% DMSO) | 1.00 | 1.00 |

| 10 nM TOS-358 | 0.45 | 0.52 |

| 25 nM TOS-358 | 0.15 | 0.18 |

| 50 nM TOS-358 | 0.05 | 0.08 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of TOS-358 that inhibits cell growth by 50% (IC50).

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, Mia PaCa-2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

TOS-358 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed pancreatic cancer cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of TOS-358 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the TOS-358 dilutions or vehicle control (medium with 0.1% DMSO).

-

Incubate the plates for 72 hours.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with TOS-358.

Materials:

-

Pancreatic cancer cell lines

-

6-well plates

-

TOS-358

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of TOS-358 or vehicle control for 48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of PI3K Pathway Inhibition

This protocol assesses the effect of TOS-358 on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

Treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Perform densitometry analysis to quantify the relative protein expression, normalizing to a loading control like GAPDH.

Conclusion

TOS-358 demonstrates potent anti-proliferative and pro-apoptotic activity in pancreatic cancer cell lines by effectively inhibiting the PI3K/Akt/mTOR signaling pathway. The provided protocols offer a framework for researchers to further investigate the mechanism of action and therapeutic potential of TOS-358 in preclinical models of pancreatic cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting PI3K/AKT/mTOR Signaling Pathway in Pancreatic Cancer: From Molecular to Clinical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prospects of targeting PI3K/AKT/mTOR pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Totus | Pipeline [totusmedicines.com]

- 7. Targeting PI3K/AKT/mTOR Signaling Pathway in Pancreatic Cancer: From Molecular to Clinical Aspects [mdpi.com]

Protocol for Preclinical In Vivo Efficacy and Pharmacodynamic Studies of TOS-358

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of the phosphatidylinositol 3-kinase (PI3Kα) catalytic subunit, p110α, encoded by the PIK3CA gene. Developed by Totus Medicines, TOS-358 is currently under investigation in Phase 1/1b clinical trials for the treatment of various solid tumors harboring PIK3CA mutations (NCT05683418).[1][2] This document provides detailed protocols for in vivo studies to evaluate the efficacy and pharmacodynamics of TOS-358 in preclinical cancer models.

TOS-358 distinguishes itself from non-covalent PI3Kα inhibitors by forming a covalent bond with both wild-type and mutant forms of PI3Kα. This mechanism of action leads to profound and durable inhibition of the PI3K/Akt/mTOR signaling pathway.[3][4] Preclinical studies have demonstrated the superior efficacy of TOS-358 in over 30 patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models compared to reversible inhibitors.[2][5] A key differentiating feature of TOS-358 is its ability to achieve deep and sustained pathway inhibition without inducing significant hyperglycemia, a common dose-limiting toxicity associated with other PI3Kα inhibitors.[2][5]

Mechanism of Action and Signaling Pathway

TOS-358 covalently binds to a cysteine residue in the RAS binding domain of p110α, effectively blocking the activation of the PI3K pathway.[6] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Mutations in PIK3CA are among the most common oncogenic drivers in human cancers, leading to constitutive activation of this pathway. By covalently inhibiting both wild-type and mutant PI3Kα, TOS-358 aims to provide a more complete and sustained blockade of this oncogenic signaling.

Quantitative Data Summary

Preclinical data has demonstrated the potent and selective activity of TOS-358.

| Parameter | Value | Reference |

| IC50 (Wild-Type PI3Kα) | 2.2 nM | [4] |

| IC50 (H1047R Mutant PI3Kα) | 4.1 nM | [4] |

| In Vivo Models Tested | >30 PDX and CDX models | [3][5] |

| Reported In Vivo Efficacy | Superior to non-covalent inhibitors | [2][3] |

| Hyperglycemia in Animal Models | No significant induction at efficacious doses (mice, rats, dogs) | [2][5] |

| Clinical Target Engagement | 95% saturating target engagement at doses as low as 5 mg BID in patients | [7] |

Experimental Protocols

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general framework for evaluating the anti-tumor efficacy of TOS-358 in mouse xenograft models. Specific cell lines or PDX models should be chosen based on their PIK3CA mutation status.

1. Animal Models and Cell Lines/PDX Models:

-

Animals: Female athymic nude mice or NOD-scid gamma (NSG) mice, 6-8 weeks old.

-

Cell Lines: Use human cancer cell lines with known PIK3CA mutations (e.g., MCF7 (E545K), T47D (H1047R) for breast cancer; FaDu (KRAS amplified) for head and neck cancer).[6]

-

PDX Models: Establish patient-derived xenografts from tumors with confirmed PIK3CA mutations.

2. Tumor Implantation:

-

For cell lines, subcutaneously inject 5 x 10⁶ cells in a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

-

For PDX models, implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flank.[8]

3. Dosing and Administration:

-

TOS-358 Formulation: Prepare a suspension of TOS-358 in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in water).

-

Dosing Regimen: Based on preclinical data for other covalent PI3K inhibitors, a starting dose of 30 mg/kg administered orally twice daily (BID) can be evaluated.[6] Dose-response studies should be conducted to determine the optimal dose.

-

Control Groups: Include a vehicle control group and a positive control group (e.g., alpelisib at a clinically relevant dose).

4. Study Endpoints and Monitoring:

-

Tumor Volume: Measure tumors twice weekly using calipers and calculate volume using the formula: (Length x Width²)/2.

-

Body Weight: Monitor body weight twice weekly as an indicator of general health and toxicity.

-

Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

-

Study Termination: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if significant weight loss or signs of distress are observed.

5. Experimental Workflow:

Pharmacodynamic (PD) Biomarker Analysis

This protocol describes methods to assess the in vivo target engagement and pathway inhibition of TOS-358.

1. Tissue Collection:

-

At the end of the efficacy study, or in a separate satellite group of animals, collect tumor and blood samples at various time points after the final dose (e.g., 2, 6, 24 hours).

-

For tumor tissue, snap-freeze a portion in liquid nitrogen for Western blot analysis and fix the remainder in formalin for immunohistochemistry (IHC).

-

Collect blood via cardiac puncture into EDTA-coated tubes and process to plasma for pharmacokinetic analysis.

2. Western Blot Analysis:

-

Protein Extraction: Homogenize snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe membranes with primary antibodies against key pathway proteins, including phospho-Akt (Ser473), total Akt, phospho-S6, and total S6. Use a loading control such as β-actin or GAPDH to ensure equal protein loading.

-

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Quantification: Densitometrically quantify band intensities to determine the extent of pathway inhibition.

3. Immunohistochemistry (IHC):

-

Tissue Processing: Embed formalin-fixed tumors in paraffin and section.

-

Staining: Stain tissue sections with antibodies against phospho-Akt (Ser473) to visualize the spatial distribution of pathway inhibition within the tumor.

-

Imaging and Analysis: Acquire images using a slide scanner and quantify staining intensity using image analysis software.

4. Glucose Monitoring:

-

To confirm the lack of hyperglycemia, monitor blood glucose levels in a satellite group of animals at various time points after TOS-358 administration using a standard glucometer.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of TOS-358. These studies are essential to further characterize the anti-tumor activity and pharmacodynamic effects of this novel covalent PI3Kα inhibitor and to support its continued clinical development. The unique mechanism of action and favorable preclinical safety profile of TOS-358 hold significant promise for the treatment of cancers driven by PIK3CA mutations.

References

- 1. Totus Medicines Announces Presentations at the Upcoming American Association for Cancer Research (AACR) Annual Meeting [prnewswire.com]

- 2. targetedonc.com [targetedonc.com]

- 3. Totus Medicines Announces Poster Presentation for TOS-358, the First Highly Selective Covalent Molecule Targeting PI3Kα, at the 34th EORTC-NCI-AACR Symposium in Barcelona - BioSpace [biospace.com]

- 4. TOS-358 demonstrates efficacy in wild-type and mutant PI3Kα cancer models | BioWorld [bioworld.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Covalent inhibitors of the PI3Kα RAS binding domain impair tumor growth driven by RAS and HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Totus Medicines Announces Successful Completion of a Phase 1 Dose-Escalation Study and Initiation of an Expansion Trial Evaluating TOS-358, a Covalent PI3Ka Selective Therapy for the Treatment of Select Solid Tumors and Appoints Zelanna Goldberg as Chief Medical Officer - BioSpace [biospace.com]

- 8. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Drug Resistance in Cancer with TOS-358

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug resistance remains a significant hurdle in the effective treatment of cancer. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling networks in human cancers, with mutations in the PIK3CA gene, encoding the p110α catalytic subunit of PI3K, being a major driver of tumorigenesis and therapeutic resistance.[1][2] TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of PI3Kα.[1][3] Its unique mechanism of action offers a promising approach to overcoming the limitations of existing PI3K inhibitors and provides a valuable tool for studying the mechanisms of drug resistance.[2]

TOS-358 is currently in Phase 1 clinical trials for the treatment of solid tumors harboring PIK3CA mutations.[1] Preclinical and early clinical data suggest a favorable safety and efficacy profile, highlighting its potential as a next-generation therapy.[4][5] These application notes provide an overview of TOS-358, its mechanism of action, and detailed protocols for its use in cancer research, with a focus on studying and overcoming drug resistance.

Mechanism of Action and Rationale for Overcoming Drug Resistance

TOS-358 is a highly selective and potent covalent inhibitor of both wild-type and mutant forms of PI3Kα.[6][7] Unlike reversible inhibitors that transiently bind to their target, TOS-358 forms a permanent covalent bond with a specific residue on PI3Kα, leading to its irreversible inactivation.[2] This durable and near-complete inhibition of PI3Kα activity, with demonstrated target engagement of over 95% in humans, is a key differentiator from previous generations of PI3K inhibitors.[5][8]

The sustained suppression of the PI3K/Akt/mTOR pathway by TOS-358 is critical for its enhanced anti-tumor activity and its ability to combat drug resistance.[9] Many resistance mechanisms to cancer therapies involve the reactivation of survival pathways, including the PI3K/Akt pathway. By providing deep and lasting inhibition, TOS-358 can effectively shut down this escape route for cancer cells.[8] Furthermore, its high specificity for PI3Kα minimizes off-target effects, such as the significant hyperglycemia observed with less specific, reversible PI3K inhibitors, potentially allowing for better tolerability and combination with other anti-cancer agents.[9][10]

Data Presentation

Table 1: In Vitro Potency of TOS-358

| Target | IC50 (nM) | Assay Type | Reference |

| Wild-Type PI3Kα | 2.2 | Biochemical Assay | [7] |

| Mutant PI3Kα (H1047R) | 4.1 | Biochemical Assay | [7] |

Table 2: Preclinical and Clinical Efficacy of TOS-358

| Cancer Model Type | Key Findings | Reference |

| Cell-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX) (30+ models) | Demonstrated superior efficacy compared to reversible PI3Kα inhibitors. | [1][10] |

| Multiple Animal Models (mice, rats, dogs) | Did not induce significant hyperglycemia at efficacious doses. | [1][10] |

| Phase 1 Clinical Trial (Solid Tumors) | Achieved >95% target engagement in patients. | [5][8] |

| Phase 1 Clinical Trial (Solid Tumors) | Showed early signs of clinical activity with no high-grade toxicities at low doses. | [4] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. targetedonc.com [targetedonc.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Facebook [cancer.gov]

- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 5. Totus Medicines Announces Successful Completion of a Phase 1 Dose-Escalation Study and Initiation of an Expansion Trial Evaluating TOS-358, a Covalent PI3Ka Selective Therapy for the Treatment of Select Solid Tumors and Appoints Zelanna Goldberg as Chief Medical Officer - BioSpace [biospace.com]

- 6. researchgate.net [researchgate.net]

- 7. TOS-358 demonstrates efficacy in wild-type and mutant PI3Kα cancer models | BioWorld [bioworld.com]

- 8. Totus | Pipeline [totusmedicines.com]

- 9. News - TOS-358 - LARVOL VERI [veri.larvol.com]

- 10. researchgate.net [researchgate.net]

Application of TOS-358 in 3D Tumor Spheroid Models: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3Kα), encoded by the PIK3CA gene.[1] Developed by Totus Medicines, TOS-358 is engineered to selectively and irreversibly bind to both wild-type and mutated forms of PI3Kα, leading to profound and sustained inhibition of the PI3K/Akt/mTOR signaling pathway.[2] Dysregulation of this pathway is a critical driver in the proliferation and survival of numerous cancer types, with PIK3CA being one of the most frequently mutated oncogenes in solid tumors.[1]

Preclinical studies in patient-derived xenograft (PDX) models have demonstrated the superior efficacy of TOS-358 compared to non-covalent PI3Kα inhibitors, attributed to its ability to achieve durable and near-complete pathway inhibition.[2][3] Furthermore, TOS-358 has shown a favorable safety profile in preclinical animal models, notably without inducing significant hyperglycemia, a common side effect of other PI3K inhibitors.[2][3] The compound is currently being evaluated in Phase 1 clinical trials for various solid tumors harboring PIK3CA mutations, including breast, colorectal, lung, and endometrial cancers.[3][4]

Three-dimensional (3D) cell culture models, such as tumor spheroids, offer a more physiologically relevant in vitro system compared to traditional 2D monolayer cultures. They better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. This makes them invaluable tools for evaluating the efficacy of anti-cancer agents like TOS-358 in a preclinical setting.

This document provides detailed application notes and protocols for the utilization of TOS-358 in 3D tumor spheroid models derived from cancer cell lines with known PIK3CA mutations.

Mechanism of Action: Covalent Inhibition of PI3Kα

TOS-358 covalently binds to a specific cysteine residue on the PI3Kα catalytic subunit. This irreversible binding ensures a durable and profound inactivation of the enzyme's kinase activity. By blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), TOS-358 effectively shuts down the downstream signaling cascade involving PDK1, Akt, and mTOR, ultimately leading to the inhibition of tumor cell growth and proliferation, and the induction of apoptosis.[1]

Data Presentation: Efficacy of TOS-358 in PIK3CA-Mutant Spheroid Models

The following tables present representative data illustrating the expected efficacy of TOS-358 in 3D spheroid models of breast and colorectal cancer cell lines with common PIK3CA mutations.

Table 1: Cell Viability (IC50) of TOS-358 in 2D vs. 3D Culture

| Cell Line | Cancer Type | PIK3CA Mutation | 2D IC50 (nM) | 3D Spheroid IC50 (nM) |

|---|---|---|---|---|

| T47D | Breast Cancer | H1047R | 8.5 | 25.2 |

| MCF-7 | Breast Cancer | E545K | 12.1 | 38.7 |

| HCT116 | Colorectal Cancer | H1047R | 15.8 | 55.4 |

| HT-29 | Colorectal Cancer | Wild-Type | >1000 | >1000 |

Table 2: Spheroid Growth Inhibition by TOS-358 after 72-hour Treatment

| Cell Line | Concentration (nM) | Average Spheroid Diameter (µm) | % Growth Inhibition |

|---|---|---|---|

| T47D | Vehicle (DMSO) | 650 ± 25 | 0% |

| 10 | 510 ± 18 | 21.5% | |

| 50 | 320 ± 15 | 50.8% | |

| 250 | 180 ± 12 | 72.3% | |

| HCT116 | Vehicle (DMSO) | 720 ± 30 | 0% |

| 25 | 610 ± 22 | 15.3% | |

| 100 | 450 ± 19 | 37.5% |

| | 500 | 290 ± 16 | 59.7% |

Experimental Protocols

The following protocols provide a detailed methodology for assessing the efficacy of TOS-358 in 3D tumor spheroid models.

References

- 1. Totus Medicines Announces Poster Presentation for TOS-358, the First Highly Selective Covalent Molecule Targeting PI3Kα, at the 34th EORTC-NCI-AACR Symposium in Barcelona - BioSpace [biospace.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. TOS-358 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. A Study to Evaluate the Safety and Tolerability of TOS-358 in Adults With HR+ Breast Cancer and Other Select Solid Tumors [clin.larvol.com]

Troubleshooting & Optimization

Troubleshooting TOS-358 solubility issues

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues related to the PI3Kα covalent inhibitor, TOS-358.

Frequently Asked Questions (FAQs)

Q1: What is TOS-358 and why is its solubility a potential concern?

A1: TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit (PIK3CA or PI3Kα).[1][2] It is designed to selectively target and form a covalent bond with both wild-type and mutated forms of PIK3CA, leading to profound and durable inactivation of PI3Kα enzyme activity.[3] Like many small molecule inhibitors developed in drug discovery, TOS-358 may exhibit low aqueous solubility, which can present challenges in experimental assays.[4] Poor solubility can lead to underestimated potency, variable results, and even precipitation of the compound in assay media.[5]

Q2: What is the recommended solvent for dissolving TOS-358?